methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines elements of sulfonyl, carbamoyl, and thieno[2,3-c]pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the sulfonyl and carbamoyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological processes.
Medicine
In medicine, methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate include other thieno[2,3-c]pyridine derivatives, sulfonyl-containing compounds, and carbamoyl-substituted molecules.
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups and the resulting chemical properties. The presence of the sulfonyl and carbamoyl groups, along with the thieno[2,3-c]pyridine core, imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-13-4-6-14(7-5-13)32(28,29)11-9-17(25)23-20-18(19(26)22-2)15-8-10-24(21(27)30-3)12-16(15)31-20/h4-7H,8-12H2,1-3H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRSVMGJDCIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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